molecular formula C11H6F3NOS2 B2447712 (5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one CAS No. 99460-76-1

(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No. B2447712
CAS RN: 99460-76-1
M. Wt: 289.29
InChI Key: ZXSOIGQCMUHMHG-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one, also known as 5-TFMBT, is an organic compound that has been used in various scientific research applications. It is a mercapto-substituted thiazole derivative and is formed by the reaction of trifluoromethylbenzaldehyde, thiourea and sodium hydroxide. 5-TFMBT has been used in a wide range of fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Antineoplastic and Antimicrobial Properties

  • (5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one and its derivatives have been explored for their potential in medical applications. A review outlined the discovery and development of a series of molecules, highlighting their cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity, can act as modulators of multi-drug resistance, and demonstrate promising antimalarial and antimycobacterial properties. The review emphasizes their potential as candidate antineoplastic drug candidates, based on the positive characteristics observed through structure-activity relationships, drug delivery systems, pharmacokinetic studies, and metabolic stability (Hossain et al., 2020).

Synthetic and Transformation Approaches

  • Another review focused on the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, including (5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one. The heterocycles discussed are known for their biological activity and industrial demand. Newly developed synthesis methods are categorized into conventional multistep processes and one-pot, atom economy procedures, aligning with green chemistry principles. The easy functionalization of specific groups and the benzene ring of the benzothiazole moiety makes these compounds highly reactive building blocks for organic and organoelement synthesis, including the creation of pharmacologically active heterocycles. This review is considered instrumental for developing new drugs and materials, as well as for devising new synthetic approaches and understanding patterns of reactivity (Zhilitskaya et al., 2021).

Vulcanization Acceleration and Rubber Processing

  • The role of 2-mercapto-benzothiazole derivatives in rubber vulcanization acceleration has been extensively reviewed. The literature from 1945 through 1960 and patents from 1932 through 1960 were analyzed to cover topics like synthesis and manufacture methods of these accelerators, their application in rubber processing, and studies on the mechanisms of accelerated vulcanization and the chemical reactions involved. This comprehensive review highlights the importance of these compounds in the rubber industry, despite disagreements in the interpretation of data related to their mechanism of action (Trivette et al., 1962).

properties

IUPAC Name

(5E)-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NOS2/c12-11(13,14)7-3-1-6(2-4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSOIGQCMUHMHG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one

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